molecular formula C10H11F2NO B2973251 2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine CAS No. 1157693-02-1

2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine

Cat. No.: B2973251
CAS No.: 1157693-02-1
M. Wt: 199.201
InChI Key: MMHSOZJIUICMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine is a cyclopropane-containing amine derivative featuring a difluoromethoxy-substituted phenyl ring. Its hydrochloride salt (CAS 1333771-14-4) has a molecular formula of C₁₀H₁₂ClF₂NO and a molecular weight of 235.66 g/mol . The difluoromethoxy group (-OCF₂H) introduces moderate electron-withdrawing effects and lipophilicity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name

2-[2-(difluoromethoxy)phenyl]cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-10(12)14-9-4-2-1-3-6(9)7-5-8(7)13/h1-4,7-8,10H,5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHSOZJIUICMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Attachment of the Amine Group: The amine group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylcyclopropanes.

Scientific Research Applications

2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

  • Halogen Substituents : Replacing -OCF₂H with -F (CAS 1269152-01-3) or -Cl (CAS 1315366-04-1) alters electronic properties. Chlorine’s polarizability may enhance interactions with hydrophobic enzyme pockets .

Ring System Variations

  • Cyclopropane vs. Cyclobutane: Cyclopropane’s high ring strain may enforce a rigid conformation, favoring selective receptor interactions.

Pharmacological Implications

While direct activity data for the target compound is unavailable, analogs like roflumilast (a PDE4 inhibitor with a difluoromethoxy group) demonstrate potent anti-inflammatory effects (IC₅₀ = 0.8–21 nM in leukocytes) . The trifluoromethyl analog (CAS 1157693-98-5) may exhibit higher potency due to increased lipophilicity but could face challenges in solubility.

Biological Activity

2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethoxy group enhances its chemical properties, making it a valuable candidate for pharmacological research.

Chemical Structure and Properties

The molecular formula for this compound is C10H12F2N, characterized by a cyclopropane ring and a difluoromethoxy substituent on the phenyl ring. This structural configuration influences its reactivity and interaction with biological targets.

Property Details
Molecular FormulaC10H12F2N
StructureCyclopropane ring with difluoromethoxy group
Unique FeaturesEnhanced binding affinity due to fluorine substitution

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The difluoromethoxy group is known to enhance binding affinities, which is crucial for therapeutic applications, particularly in targeting central nervous system disorders.

Interaction Studies

Preliminary studies indicate that this compound may exhibit significant interactions with various biological targets, including but not limited to:

  • Enzymes : Potential modulation of enzyme activity.
  • Receptors : Binding to neurotransmitter receptors, which may influence neurological pathways.

Biological Activity

Research indicates that this compound may have implications in pharmacology, especially concerning disorders such as cystic fibrosis (CF). Its ability to modulate the cystic fibrosis transmembrane conductance regulator (CFTR) function has been noted, suggesting potential as a therapeutic agent .

Case Studies

  • Cystic Fibrosis Modulation : In vitro studies demonstrated that compounds similar to this compound can rescue defective CFTR function in epithelial cells. This was evidenced by enhanced chloride transport across cell membranes when treated with the compound in conjunction with existing CFTR modulators .
  • Neuropharmacology : The compound's interactions with neurotransmitter systems suggest potential applications in treating neurological disorders. Its binding affinity to specific receptors indicates that it may influence neurotransmission pathways, warranting further investigation into its therapeutic effects.

Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

  • Binding Affinity Tests : These tests reveal that the compound has enhanced binding characteristics compared to non-fluorinated analogs.
  • Efficacy Studies : Preliminary efficacy studies show promising results in cellular models, particularly in enhancing CFTR function and modulating other receptor activities.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of cyclopropanamine derivatives typically involves cyclopropanation of a pre-functionalized aromatic precursor. For example, a modified Simmons-Smith reaction using diethylzinc and diiodomethane could form the cyclopropane ring. Alternatively, ring-closing strategies via [2+1] cycloaddition may be applied. Evidence from similar compounds (e.g., 1-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride) suggests that protecting the amine group during synthesis is critical to avoid side reactions . Optimization of temperature (-20°C to 0°C for cyclopropanation) and stoichiometric ratios (e.g., 1.2 equivalents of diiodomethane) can enhance yield. Post-synthesis purification via recrystallization or column chromatography (using ethyl acetate/hexane gradients) improves purity .

Basic: What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR can confirm the presence of the cyclopropane ring (characteristic δ 1.2–2.0 ppm for cyclopropane protons) and difluoromethoxy group (δ 55–60 ppm in 19F^{19}\text{F}) .
  • LCMS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated [M+H]+^+ for C10 _{10}H12 _{12}F2 _2NO: 200.09). LCMS retention times (e.g., Rt = 0.79 min in ) aid in purity assessment .
  • X-ray Crystallography : If single crystals are obtained, this provides definitive structural confirmation, particularly for stereoisomers .

Advanced: How can researchers resolve discrepancies between computational binding affinity predictions and experimental results for this compound?

Methodological Answer:
Contradictions often arise from oversimplified force fields in molecular dynamics (MD) simulations or solvent effects. Strategies include:

  • Enhanced Sampling Techniques : Use metadynamics or umbrella sampling to better model fluorine interactions (e.g., dipole effects of the difluoromethoxy group) .
  • Experimental Validation : Perform competitive binding assays (e.g., SPR or ITC) under physiological pH and ionic strength to mirror computational conditions.
  • Post-Hoc Analysis : Re-analyze docking poses using quantum mechanics/molecular mechanics (QM/MM) to account for fluorine’s electronegativity .

Advanced: What role does the difluoromethoxy group play in the compound’s metabolic stability and pharmacokinetics?

Methodological Answer:
The difluoromethoxy group enhances metabolic stability by:

  • Reducing Oxidative Metabolism : Fluorine’s electron-withdrawing effect protects the methoxy group from cytochrome P450-mediated oxidation .
  • Improving Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via PAMPA assays).
  • Pharmacokinetic Studies : Administer the compound in rodent models and quantify plasma half-life (t1/2_{1/2}) using LC-MS/MS. Compare with des-fluoro analogs to isolate the group’s contribution .

Basic: What are critical storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage : Store as a hydrochloride salt (hygroscopic; use desiccants) at -20°C under inert gas (argon) to prevent amine oxidation .
  • Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis. For biological assays, prepare fresh solutions in DMSO (<10% v/v) to avoid hydrolysis.

Advanced: Which in vitro and in vivo models are appropriate for evaluating biological activity and toxicity?

Methodological Answer:

  • In Vitro :
    • Enzyme Inhibition : Screen against monoamine oxidases (MAO-A/B) using fluorometric assays (λex_{\text{ex}}=535 nm, λem_{\text{em}}=587 nm) .
    • Receptor Binding : Radioligand displacement assays (e.g., 3H^3\text{H}-ligands for serotonin receptors) to quantify IC50 _{50}.
  • In Vivo :
    • Rodent Models : Assess acute toxicity (LD50 _{50}) via OECD Guideline 423. For CNS targets, use forced swim tests (FST) to probe antidepressant-like effects .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer:

  • Analog Synthesis : Modify the cyclopropane ring (e.g., substituent position) or difluoromethoxy group (e.g., replace with trifluoromethoxy).
  • Pharmacophore Mapping : Use 3D-QSAR (CoMFA/CoMSIA) to identify critical steric/electronic features. Validate with in vitro potency data .
  • Metabolic Profiling : Incubate analogs with liver microsomes to correlate structural changes with clearance rates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.